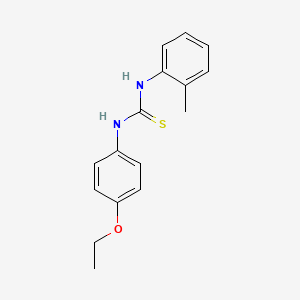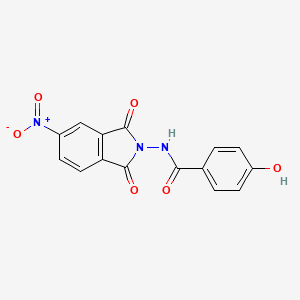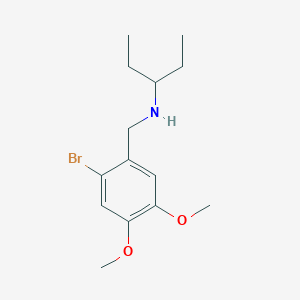![molecular formula C18H21NO4S B5809716 N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells.
Mechanism of Action
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide acts as a selective antagonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by endogenous ligands or synthetic agonists stimulates the secretion of GLP-1 and PYY, which in turn enhances glucose-stimulated insulin secretion and improves glucose tolerance. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide inhibits the activation of GPR119 by blocking the binding of endogenous ligands or synthetic agonists to the receptor.
Biochemical and Physiological Effects
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the enhancement of glucose-stimulated insulin secretion, improvement of glucose tolerance, and increase in GLP-1 and PYY secretion. In addition, it has also been reported to reduce food intake and body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has several advantages for lab experiments, including its selectivity for the GPR119 receptor and its ability to modulate glucose homeostasis and appetite regulation. However, there are also some limitations, such as its low solubility in water and the need for high doses to achieve therapeutic effects.
Future Directions
For research include the optimization of the synthesis method, the development of more potent and selective GPR119 antagonists, and the evaluation of the long-term safety and efficacy of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide in clinical trials.
Synthesis Methods
The synthesis of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide involves several steps, including the reaction of 4-bromobenzyl alcohol with propylsulfonyl chloride to form 4-(propylsulfonyl)benzyl bromide. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a base to form N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide. The overall yield of the synthesis method is reported to be around 30%.
Scientific Research Applications
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. The GPR119 receptor is known to play a crucial role in glucose homeostasis and incretin hormone secretion. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM. In addition, it has also been reported to increase glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion, which are important hormones involved in appetite regulation and satiety.
properties
IUPAC Name |
N-[4-[(4-propylsulfonylphenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-12-24(21,22)18-10-4-15(5-11-18)13-23-17-8-6-16(7-9-17)19-14(2)20/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAEUOWWXURQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)



![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)



![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)